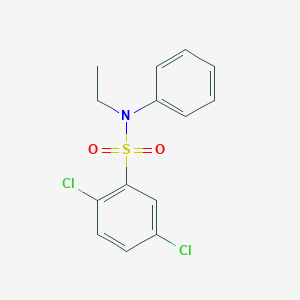

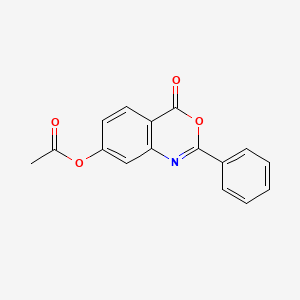

![molecular formula C18H17ClN2S B5570615 2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)

2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-[(4-chlorobenzyl)thio]-4,6,7-trimethoxyquinazoline and related derivatives typically involves nucleophilic substitution reactions, starting from chloroquinazoline precursors. For instance, derivatives of 4-aminoquinazoline have been prepared by reacting 6,7,8-trimethoxy-4-chloroquinazoline with aryl or benzyl amines, indicating a method that could be adapted for the synthesis of the compound (Liu et al., 2007). Another approach involves the synthesis of chloroquinazolines from natural precursors like gallic acid, followed by reactions with amines (Liu et al., 2007).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including 2-[(4-chlorobenzyl)thio]-4,6,7-trimethoxyquinazoline, is typically confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C), and mass spectrometry. X-ray diffraction analysis has also been used to determine the crystal and molecular structure of related compounds, providing detailed insights into their geometric and electronic structures (Han et al., 2011).

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, reflecting their reactivity and functional versatility. These compounds can participate in substitution reactions, cyclization, and interactions with nucleophiles. The chemical behavior under different conditions can be explored to optimize nucleophilic substitution at specific positions on the quinazoline nucleus, as demonstrated in the synthesis of various quinazoline derivatives (Ramírez et al., 2020).

Physical Properties Analysis

The physical properties of 2-[(4-chlorobenzyl)thio]-4,6,7-trimethoxyquinazoline, such as solubility, melting point, and crystallinity, are essential for its application and handling. While specific data on this compound may not be readily available, related quinazoline derivatives exhibit diverse physical properties influenced by their molecular structure and substituents. The synthesis method and conditions can significantly affect the yield and purity of the compound, as seen in the preparation of benzyloxy-quinazolines (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their potential biological applications. Studies on similar compounds have shown a range of activities, such as antiproliferative effects against cancer cells, highlighting the importance of understanding the chemical properties of these compounds for further application (Liu et al., 2007).

Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cells. For instance, a study on novel N-substituted 4-amino-6,7,8-trimethoxyquinazoline compounds showed weaker anticancer activity compared to the reference standard drug PD153035, indicating the significance of structural modification on biological activity (Gang Liu et al., 2007).

Antibacterial and Antifungal Applications

Thio- and oxazepino[7,6-b]quinolines derived from cyclocondensation of 2-chloroquinoline-3-carbaldehydes showed moderate to good antibacterial and antifungal activities, highlighting the potential of quinazoline derivatives in developing new antimicrobial agents (Hoda Hamidi et al., 2015).

Anticonvulsant and Antimicrobial Activities

Quinazolinone derivatives have been synthesized to study their anticonvulsant and antimicrobial activities. Some derivatives exhibited broad-spectrum activity against tested Gram-positive bacteria, Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity (A. Rajasekaran et al., 2013).

Anti-Plasmodial Activity

Quinazoline derivatives have also been investigated for their antiplasmodial potential against Plasmodium falciparum strains, with some compounds revealing promising selectivity indexes for human cells, which could lead to the development of new treatments for malaria (P. Verhaeghe et al., 2008).

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-4,6,7-trimethylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-11-8-16-13(3)20-18(21-17(16)9-12(11)2)22-10-14-4-6-15(19)7-5-14/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELUOVBXRXFYHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

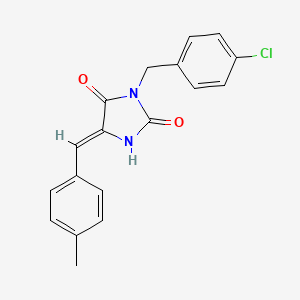

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

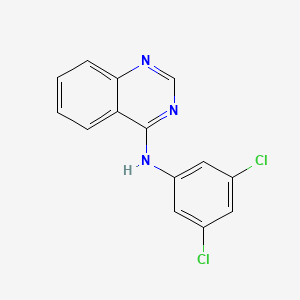

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)

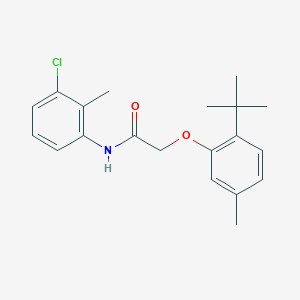

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)